3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Overview
Description
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline is a compound that belongs to the class of 1,2,4-oxadiazoles.
Preparation Methods
The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the aniline and 4-methylphenyl groups. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, particularly in inducing apoptosis in cancer cells.
Agriculture: The compound exhibits broad-spectrum agricultural biological activities and can be used as a pesticide.
Materials Science: It is used in the design of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets. In medicinal applications, it may target cellular pathways involved in apoptosis, leading to the death of cancer cells. The compound can interact with enzymes or receptors, modulating their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline can be compared with other 1,2,4-oxadiazole derivatives:
3,4-Diaryl-1,2,4-oxadiazolidin-5-ones: These compounds also exhibit anti-cancer properties but may differ in their potency and specific targets.
4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives: These compounds have shown antimicrobial activities and can be used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-7-11(8-6-10)14-17-15(19-18-14)12-3-2-4-13(16)9-12/h2-9H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWJAGIYFFVSPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589717 | |
Record name | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-22-1 | |
Record name | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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